Cas no 28735-22-0 (3-Methoxy-1,2,4-triazine)

3-Methoxy-1,2,4-triazine is a heterocyclic compound featuring a triazine core substituted with a methoxy group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its methoxy group enhances electrophilic substitution potential, enabling selective functionalization for tailored molecular architectures. The compound exhibits stability under standard handling conditions, ensuring consistent performance in synthetic applications. Its versatility in nucleophilic and electrophilic reactions makes it a preferred choice for constructing complex heterocyclic systems. Available in high purity, 3-Methoxy-1,2,4-triazine is suitable for research and industrial-scale processes requiring precise control over reaction pathways.
3-Methoxy-1,2,4-triazine structure
3-Methoxy-1,2,4-triazine structure
Product Name:3-Methoxy-1,2,4-triazine
CAS No:28735-22-0
MF:C4H5N3O
MW:111.101999998093
CID:279682
PubChem ID:286862
Update Time:2025-06-14

3-Methoxy-1,2,4-triazine Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxy-1,2,4-triazine
    • 1,2,4-Triazine,3-methoxy-
    • 1,2,4-Triazine,3-methoxy
    • SB73575
    • methyl 1,2,4-triazin-3-yl ether
    • 3-Methoxy-[1,2,4]triazine
    • 1,2,4-Triazine, 3-methoxy-
    • NSC-146047
    • 3-methoxy1,2,4-triazine
    • NSC 146047
    • DTXSID90301715
    • AKOS006280083
    • InChI=1/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H
    • 28735-22-0
    • SCHEMBL4052307
    • 3-methoxy-1, 2, 4-triazine
    • AE-842/32231045
    • NSC146047
    • MDL: MFCD04037312
    • Inchi: 1S/C4H5N3O/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
    • InChI Key: STMNOIJVSYNGTL-UHFFFAOYSA-N
    • SMILES: O(C)C1N=NC=CN=1

Computed Properties

  • Exact Mass: 111.04300
  • Monoisotopic Mass: 111.043262
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 68.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.9
  • XLogP3: -0.5

Experimental Properties

  • Density: 1.193
  • Boiling Point: 209.6°C at 760 mmHg
  • Flash Point: 75.7°C
  • Refractive Index: 1.496
  • PSA: 47.90000
  • LogP: -0.11980

3-Methoxy-1,2,4-triazine Security Information

  • Storage Condition:Sealed in dry,2-8°C(BD248175)

3-Methoxy-1,2,4-triazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M244660-25mg
3-Methoxy-1,2,4-triazine
28735-22-0
25mg
$ 220.00 2022-06-04
TRC
M244660-50mg
3-Methoxy-1,2,4-triazine
28735-22-0
50mg
$ 360.00 2022-06-04
TRC
M244660-100mg
3-Methoxy-1,2,4-triazine
28735-22-0
100mg
$ 575.00 2022-06-04
Chemenu
CM375010-1g
3-Methoxy-1,2,4-triazine
28735-22-0 95%+
1g
$*** 2023-03-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1732450-1g
3-Methoxy-1,2,4-triazine
28735-22-0 98%
1g
¥6457.00 2024-05-20

3-Methoxy-1,2,4-triazine Related Literature

Additional information on 3-Methoxy-1,2,4-triazine

Comprehensive Overview of 3-Methoxy-1,2,4-triazine (CAS No. 28735-22-0): Properties, Applications, and Industry Insights

3-Methoxy-1,2,4-triazine (CAS No. 28735-22-0) is a heterocyclic organic compound featuring a triazine core substituted with a methoxy group. This structural motif grants it unique chemical properties, making it valuable in pharmaceutical, agrochemical, and material science research. The compound's molecular formula (C4H5N3O) and moderate polarity contribute to its solubility in organic solvents, facilitating its use in synthetic applications.

Recent interest in 3-Methoxy-1,2,4-triazine has surged due to its role as a building block in drug discovery. Researchers highlight its potential in designing kinase inhibitors and antiviral agents, aligning with global demands for novel therapeutics. The compound's triazine scaffold is particularly notable for mimicking purine bases, enabling interactions with biological targets—a topic frequently searched in AI-driven drug design platforms.

In agrochemical applications, derivatives of 28735-22-0 demonstrate herbicidal and fungicidal activities. This aligns with sustainable agriculture trends, where users often search for "eco-friendly crop protection" solutions. The methoxy group's electron-donating properties enhance the compound's stability, a critical factor in formulation development—a keyphrase gaining traction in patent literature.

From a synthetic chemistry perspective, 3-Methoxy-1,2,4-triazine serves as a versatile intermediate. Its reactivity in nucleophilic substitution and cross-coupling reactions (frequently queried in chemical databases) enables the construction of complex molecules. Recent studies explore its use in metal-organic frameworks (MOFs), addressing searches on "advanced materials for catalysis."

Analytical characterization of CAS No. 28735-22-0 typically involves HPLC, GC-MS, and NMR spectroscopy—techniques commonly referenced in academic searches. The compound's spectral data (e.g., 1H NMR: δ 8.2 ppm for triazine protons) provides benchmarks for quality control, a concern for industrial buyers researching "batch-to-batch consistency."

Environmental and regulatory aspects of 3-Methoxy-1,2,4-triazine are increasingly scrutinized. While not classified as hazardous under major chemical inventories, its biodegradation pathways (a trending topic in green chemistry) remain under study. This addresses common queries about "persistence of triazine derivatives" in environmental science forums.

The commercial availability of 28735-22-0 through specialty chemical suppliers meets demand from researchers investigating structure-activity relationships (SAR). Market analyses reveal growing procurement for "high-purity research chemicals," particularly in regions with active pharmaceutical R&D sectors. Storage recommendations (e.g., anhydrous conditions at 2-8°C) frequently appear in technical documentation searches.

Future research directions for 3-Methoxy-1,2,4-triazine may explore its photophysical properties—a niche gaining attention in OLED development. Computational chemistry studies (often searched alongside "DFT calculations for heterocycles") predict its potential as an electron-transport material, aligning with renewable energy trends.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd